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Amine triflate

Cat. No.: B12060723
M. Wt: 167.11 g/mol
InChI Key: BMWDUGHMODRTLU-UHFFFAOYSA-N
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Description

Amine triflate is a chemical reagent featuring the trifluoromethanesulfonate (triflate, -OTf) group. The triflate anion is known for its exceptional stability and is one of the best leaving groups in organic chemistry, facilitating a wide range of nucleophilic substitution and cross-coupling reactions . In research, compounds containing the triflate group are highly valued in synthetic chemistry. Triflates serve as powerful catalysts in Lewis acid-catalyzed reactions, such as the ring-opening of epoxides by amines to form β-amino alcohols . They are also fundamental in cross-coupling methodologies, including Suzuki and Heck reactions, where the triflate group acts as a superior leaving group . Furthermore, triflate-based reagents are used in the activation of amides for chemoselective reduction to amines . This product, this compound, is provided for research applications in these and other advanced synthetic transformations. It is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4F3NO3S B12060723 Amine triflate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

CH4F3NO3S

Molecular Weight

167.11 g/mol

IUPAC Name

azane;trifluoromethanesulfonic acid

InChI

InChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3

InChI Key

BMWDUGHMODRTLU-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.N

Origin of Product

United States

Synthetic Methodologies for Amine Triflate Derivatives and Precursors

Direct Alkylation Routes for Amine Triflate Salt Synthesis

Direct alkylation stands as a primary and highly effective method for the synthesis of this compound salts. This approach involves the reaction of an amine with an appropriate alkyl trifluoromethanesulfonate (B1224126). The high reactivity of alkyl triflates, owing to the exceptional leaving group ability of the triflate anion, facilitates the efficient formation of the corresponding ammonium (B1175870) triflate salts.

Alkylation with Methyl and Ethyl Trifluoromethanesulfonate

The direct alkylation of various organic bases, including amines, with methyl trifluoromethanesulfonate (MeOTf) and ethyl trifluoromethanesulfonate (EtOTf) is a well-established route for preparing high-purity triflate salts, often in the context of ionic liquids. nih.govresearchgate.net This method is advantageous as it avoids the formation of halide byproducts, which are common in traditional metathesis reactions and necessitate further purification steps. nih.gov

The reaction involves treating an amine with the corresponding alkyl triflate. researchgate.net For instance, tertiary amines react with methyl or ethyl triflate to yield quaternary ammonium triflate salts. nih.gov The powerful electrophilic nature of methyl and ethyl triflate ensures that the reaction proceeds efficiently, often with high yields. researchgate.netchemrxiv.org For example, alkyl triflates have been shown to react with N,N-bis(2,2,2-trifluoroethyl)amine in benzene (B151609) to produce the desired triflate salts in yields ranging from 80-92%. acs.org

The general scheme for this reaction can be represented as: R₃N + R'OTf → [R₃NR']⁺OTf⁻ (where R = alkyl or H, R' = CH₃ or C₂H₅, and OTf = CF₃SO₃⁻)

Interactive Table: Alkylation of Amines with Alkyl Triflates

Amine Substrate Alkylating Agent Solvent Conditions Product Yield (%) Reference
N,N-bis(2,2,2-trifluoroethyl)amine Alkyl triflates Benzene Reflux overnight Alkyl-N,N-bis(2,2,2-trifluoroethyl)ammonium triflate 80-92 acs.org
Trialkylamines Methyl triflate Solvent-free 0 °C Tetraalkylammonium triflate ~100 nih.gov
N-Methylimidazole Methyl triflate Solvent-free 0 °C 1,3-Dimethylimidazolium triflate ~100 nih.gov
Pyridine (B92270) Ethyl triflate Solvent-free 0 °C N-Ethylpyridinium triflate ~100 nih.gov

Solvent-Free Synthetic Protocols

A significant advancement in the synthesis of amine triflates is the development of solvent-free protocols. nih.gov This methodology is particularly noteworthy for its alignment with the principles of green chemistry, offering high atom economy and a near-zero E-factor (environmental factor). nih.gov

In this approach, the direct alkylation of organic bases like trialkylamines, N-methylimidazole, or pyridine with methyl or ethyl triflate is conducted without any solvent. nih.gov The reactions are typically carried out at low temperatures, such as 0 °C, and proceed to completion, yielding the desired triflate ionic liquids in nearly quantitative yields. nih.gov The absence of a solvent simplifies the work-up procedure, as the product is often obtained in a high state of purity directly after the reaction. This method circumvents the need for potentially hazardous solvents and eliminates the energy-intensive processes required for their removal. nih.gov

In Situ Generation of Amine-Triflate Species

In certain synthetic applications, amine-triflate species are generated in situ, meaning they are formed within the reaction mixture and used directly in a subsequent transformation without isolation. This approach is highly efficient for preparing reactive intermediates.

One notable example involves the reaction of amides with triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS). This combination leads to the in situ formation of a highly reactive iminium triflate species. soton.ac.uk This intermediate can then undergo further reactions, demonstrating the utility of generating the amine-triflate derivative transiently. soton.ac.uk

Another relevant method is the synthesis of a novel chiral triflate salt, 1,1,1-trifluoropropan-2-ammonium triflate, through the hydrolysis of a chiral sulfinamide with trimethylsilyl (B98337) triflate. nih.gov This salt can be used directly in subsequent reactions, such as epoxide openings, without the need to isolate the free, poorly nucleophilic amine. This direct use is advantageous as it prevents side reactions that could occur if the corresponding amine hydrochloride salt were used with an excess of a base like triethylamine. nih.gov

Furthermore, one-pot procedures have been developed where triflate species are generated and consumed in a single sequence. For instance, aryl triflates can be generated in situ from phenols and subsequently used in palladium-catalyzed cross-coupling reactions without intermediate purification. acs.org While not a direct generation from an amine, this illustrates the principle of in situ triflate generation for streamlined synthesis.

Preparation of Chiral this compound Complexes

The synthesis of chiral amine triflates is of significant interest for applications in asymmetric catalysis and as building blocks for complex, enantiomerically pure molecules.

A direct method for preparing an enantiomerically enriched this compound salt has been developed. nih.gov The synthesis of (R)- or (S)-1,1,1-trifluoropropan-2-ammonium triflate is achieved starting from a chiral sulfinamide. The key step is the hydrolysis of the intermediate N-sulfinylamine with trimethylsilyl triflate, which cleanly affords the desired chiral ammonium triflate salt. nih.gov This method provides a direct route to a chiral fluorinated building block that can be used without isolating the volatile and less stable free amine. nih.gov

The synthesis of these chiral building blocks often relies on chirality transfer from a suitable precursor. For example, enantioselective syntheses of chiral trifluoromethylated allylic amines, which are precursors to other chiral amine derivatives, have been reported. nih.gov These methods may involve the use of chiral auxiliaries, such as chiral sulfinamides, which direct the stereochemical outcome of key reaction steps like the reduction of a sulfinimine. nih.govnih.gov The resulting diastereomeric purity can be very high, with diastereomeric excesses (de) reported between 92-96%. nih.gov

Interactive Table: Synthesis of Chiral this compound Precursors and Salts

Starting Material Key Reagent Product Stereoselectivity Reference
(R)-N-sulfinyl-3,3,3-trifluoro-1-propen-2-imine NaBH₄ or L-selectride (R)- or (S)-N-sulfinyl-1,1,1-trifluoropropan-2-amine 92-96% de nih.gov
Chiral N-sulfinylamine Trimethylsilyl triflate Chiral 1,1,1-trifluoropropan-2-ammonium triflate Enantiomerically enriched nih.gov
Trifluoromethylated enone (R)-2-methylpropane-2-sulfinamide (R)-N-(tert-butylsulfinyl)imine N/A nih.gov
(R)-N-(tert-butylsulfinyl)imine DIBAL-H, then acid (R)-trifluoromethylated chiral allylic amine 95% ee nih.gov

Amine Triflate Catalysis in Modern Organic Transformations

Lewis Acid Catalysis Mediated by Metal Triflates (e.g., Al(OTf)₃, Yb(OTf)₃, Ga(OTf)₃, La(OTf)₃, Cu(OTf)₂)

Metal triflates, characterized by the trifluoromethanesulfonate (B1224126) (triflate, OTf) anion, exhibit strong Lewis acidity due to the electron-withdrawing nature of the triflate group and the inherent Lewis acidity of the metal cation. This characteristic allows them to effectively coordinate with and activate a wide range of organic substrates, facilitating various chemical transformations oup.comtandfonline.comresearchgate.netnih.gov. Many metal triflates, particularly those of rare earth metals and aluminum, demonstrate remarkable stability in the presence of water, enabling their use in aqueous media and contributing to greener synthetic protocols oup.comtandfonline.comresearchgate.netthieme-connect.com. Their ability to be recovered and reused further enhances their appeal from an economic and environmental perspective thieme-connect.comresearchgate.net.

Amination Reactions and Derivatives Synthesis

Metal triflates play a crucial role in catalyzing reactions that introduce amine functionalities or transform amine derivatives. Their Lewis acidity activates substrates, making them susceptible to nucleophilic attack by amines or amine precursors.

Direct Amination of Alcohols

The direct amination of alcohols, a transformation that avoids the need for pre-activation of the hydroxyl group, has been significantly advanced by the use of metal triflate catalysts. Aluminum triflate (Al(OTf)₃) has proven particularly effective in catalyzing the direct amination of activated secondary alcohols and has been extended to electron-rich amines and activated primary alcohols core.ac.ukarkat-usa.orgd-nb.info. Copper(II) triflate (Cu(OTf)₂) has also been employed in borrowing hydrogen (BH) strategies for the amination of alcohols core.ac.ukacademie-sciences.fr. Silver(I) triflate (AgOTf) has been utilized for the direct amination of allylic alcohols with various nucleophiles, including sulfonamides and anilines, often in moderate to good yields organic-chemistry.orgresearchgate.netthieme-connect.comnih.gov.

Table 1: Direct Amination of Alcohols Catalyzed by Metal Triflates

CatalystAlcohol SubstrateAmine/NucleophileConditionsYield (%)Reference
Al(OTf)₃Benzyl alcohol derivativeAniline (B41778) derivativeNitromethane, room temp.~91% d-nb.info
Cu(OTf)₂Benzhydrol derivativep-Toluenesulfonamide5 mol% Cu(OTf)₂, 5 mol% dppe, 1h, room temp.98% academie-sciences.fr
AgOTfAllylic alcoholSulfonamideToluene, moderate to good yieldsN/A researchgate.net
AgOTfAllylic alcoholCyclic urea (B33335)Dioxane, 60 °C, 2h99% nih.gov
Amination of Silyl (B83357) Enol Ethers

The amination of silyl enol ethers provides access to α-amino carbonyl compounds, which are valuable building blocks for amino acids and their derivatives. Silver(I) triflate (AgOTf) and copper(II) triflate (Cu(OTf)₂) have demonstrated high catalytic activity in these reactions when using azo diester compounds as the amine source organic-chemistry.orgoup.comcdnsciencepub.comcdnsciencepub.com. AgOTf generally affords better yields compared to Cu(OTf)₂ organic-chemistry.orgoup.com. For instance, the reaction of a silyl enol ether with dibenzyl azodicarboxylate (DBnAD) catalyzed by 10 mol% AgOTf at 0 °C for 30 minutes yielded the amination adduct in 81% yield organic-chemistry.orgoup.com. The catalytic activity can be maintained even with as little as 1 mol% of AgOTf organic-chemistry.org. Furthermore, chiral silver complexes, such as the AgClO₄–BINAP system, have enabled asymmetric amination, achieving enantioselectivities of up to 86% ee cdnsciencepub.comcdnsciencepub.com.

Table 2: Amination of Silyl Enol Ethers Catalyzed by Metal Triflates

CatalystSilyl Enol Ether SubstrateAmine SourceConditionsYield (%)ee (%)Reference
AgOTfSilyl enol etherDBnAD10 mol%, 0 °C, 30 min81%N/A organic-chemistry.orgoup.com
AgOTfSilyl enol etherDBnAD1 mol%High yieldN/A organic-chemistry.org
Cu(OTf)₂Silyl enol etherDiethyl azodicarboxylate10 mol%, 0 °C, 30 minN/AN/A organic-chemistry.org
AgClO₄–BINAPSilyl enol etherDBnADToluene/THF mixtureExcellentup to 86 cdnsciencepub.comcdnsciencepub.com
Synthesis of N,N',N''-Trisubstituted Guanidines

Ytterbium(III) triflate (Yb(OTf)₃) has been identified as a highly effective catalyst for the synthesis of N,N',N''-trisubstituted guanidines through the addition of amines to carbodiimides organic-chemistry.orgoup.combohrium.comorganic-chemistry.orgthieme-connect.comresearchgate.netrsc.org. These reactions often proceed smoothly under solvent-free conditions at room temperature, achieving high yields organic-chemistry.orgoup.com. For example, the reaction of aniline with N,N'-diisopropylcarbodiimide catalyzed by Yb(OTf)₃ at 25°C for 1 hour yielded the corresponding guanidine (B92328) in 97% yield organic-chemistry.orgoup.com. Yb(OTf)₃ generally outperforms other lanthanide triflates due to its pronounced Lewis acidity oup.com. Scandium(III) triflate (Sc(OTf)₃) has also shown efficacy in similar transformations thieme-connect.com.

Table 3: Synthesis of N,N',N''-Trisubstituted Guanidines Catalyzed by Metal Triflates

CatalystAmine SubstrateCarbodiimide SubstrateConditionsYield (%)Reference
Yb(OTf)₃AnilineN,N'-DiisopropylcarbodiimideSolvent-free, 25 °C, 1h97% organic-chemistry.orgoup.com
Yb(OTf)₃Various aminesVarious carbodiimidesSolvent-free, room temp.Good-Excellent organic-chemistry.orgoup.com
Sc(OTf)₃Various aminesCyanamideWater, 100 °CGood thieme-connect.com
Synthesis of Nonsymmetric Ureas from Protected Amines

Lanthanum(III) triflate (La(OTf)₃) has emerged as a key catalyst for the synthesis of nonsymmetric ureas from N-protected amines, such as those bearing benzyloxycarbonyl (Cbz), allyloxycarbonyl (Alloc), or 2,2,2-trichloroethoxycarbonyl (Troc) groups thieme-connect.comorganic-chemistry.orgorganic-chemistry.orgbenchchem.com. This method offers a direct route to ureas, which are important motifs in pharmaceuticals and materials science, often achieving high yields under mild conditions thieme-connect.comorganic-chemistry.org. For instance, the reaction of N-Cbz-aniline with butylamine (B146782) in the presence of La(OTf)₃ in trifluorotoluene at 70°C for 12 hours afforded the desired urea in up to 96% yield thieme-connect.comorganic-chemistry.org.

Table 4: Synthesis of Nonsymmetric Ureas from Protected Amines Catalyzed by Metal Triflates

CatalystProtected Amine SubstrateAmine SubstrateConditionsYield (%)Reference
La(OTf)₃N-Cbz-anilineButylamine0.15 mmol La(OTf)₃, PhCF₃, 70 °C, 12h96% thieme-connect.comorganic-chemistry.org
La(OTf)₃N-Alloc-amineVarious aminesPhCF₃, 70 °C87-96% thieme-connect.comorganic-chemistry.org
La(OTf)₃N-Troc-amineVarious aminesPhCF₃, 70 °C87-96% thieme-connect.comorganic-chemistry.org
Aminolysis of Epoxides

The ring-opening of epoxides with amines, known as aminolysis, is a fundamental reaction for the synthesis of β-amino alcohols. Aluminum triflate (Al(OTf)₃) is a highly effective and recyclable catalyst for this transformation, producing amino alcohols in high yields with low catalyst loadings tandfonline.comthieme-connect.comresearchgate.netacs.orgresearchgate.net. The reaction can often be performed under solvent-free conditions, and Al(OTf)₃ exhibits good tolerance to water thieme-connect.comacs.org. For example, the aminolysis of various epoxides with aromatic amines using Al(OTf)₃ yielded the corresponding β-amino alcohols in excellent yields (85%-99.5%) researchgate.net. Scandium(III) triflate (Sc(OTf)₃), in combination with chiral ligands, has been employed for the enantioselective aminolysis of meso-epoxides, achieving enantiomeric excesses of up to 97% ee tandfonline.comarkat-usa.orgthieme-connect.comrsc.org. Bismuth(III) triflate (Bi(OTf)₃) has also shown effectiveness, particularly in aqueous media tandfonline.comresearchgate.netsapub.org.

Table 5: Aminolysis of Epoxides Catalyzed by Metal Triflates

CatalystEpoxide SubstrateAmine SubstrateConditionsYield (%)ee (%)Reference
Al(OTf)₃Various epoxidesAromatic aminesSolvent-free, mild conditions85-99.5%N/A researchgate.net
Al(OTf)₃1,2-Epoxides2-Picolylamine5 mol% Al(OTf)₃, solvent-freeExcellentN/A acs.org
Sc(OTf)₃meso-EpoxidesAnilines10 mol% Sc(OTf)₃, chiral bipyridine, CH₂Cl₂Good82-97 arkat-usa.orgthieme-connect.comrsc.org
Sc(OTf)₃meso-EpoxidesAmines1.2 mol% Sc(DS)₃, water, room temp.Goodup to 96 thieme-connect.com
Bi(OTf)₃EpoxidesAnilinesMicrowave-assisted heatingGoodN/A researchgate.net

List of Compounds Mentioned:

Aluminum triflate (Al(OTf)₃)

Ytterbium triflate (Yb(OTf)₃)

Gallium triflate (Ga(OTf)₃)

Lanthanum triflate (La(OTf)₃)

Copper(II) triflate (Cu(OTf)₂)

Silver(I) triflate (AgOTf)

Scandium triflate (Sc(OTf)₃)

Zinc triflate (Zn(OTf)₂)

Zirconium triflate (Zr(OTf)₄)

Hafnium triflate (Hf(OTf)₄)

Bismuth triflate (Bi(OTf)₃)

Calcium triflate (Ca(OTf)₂)

Nickel triflate (Ni(OTf)₂)

Trifluoromethanesulfonic acid (Triflic acid, HOTf)

Dibenzyl azodicarboxylate (DBnAD)

Diethyl azodicarboxylate

N,N'-Diisopropylcarbodiimide

Aniline

Butylamine

Benzylamine

Piperidine

Pyrrolidine

Morpholine

N-Benzyloxycarbonyl-protected amines (N-Cbz-amines)

N-Allyloxycarbonyl-protected amines (N-Alloc-amines)

N-2,2,2-Trichloroethoxycarbonyl-protected amines (N-Troc-amines)

Epoxides (general)

Styrene (B11656) oxide

Butylene oxide

Cyclohexene oxide

Allylic alcohols

Silyl enol ethers

Azo diester compounds

Sulfonamides

Carbamates

Guanidines

Ureas

β-amino alcohols

N,N',N''-Trisubstituted guanidines

Nonsymmetric ureas

2-Picolylamine

Carbon-Carbon Bond Formation

Brønsted Acid Catalysis Involving Triflic Acid and Amine Triflate Salts

Triflic acid, one of the strongest known Brønsted acids, and its derived salts with amines, serve as potent catalysts in various organic reactions. Their ability to protonate substrates, activate functional groups, and stabilize reactive intermediates underpins their utility.

Intermolecular Hydroamination of Alkenes

The intermolecular hydroamination of alkenes, the addition of an N-H bond across a carbon-carbon double bond, is a synthetically valuable transformation for creating amines. Metal-free approaches have gained traction, with triflic acid (TfOH) proving to be an effective catalyst. TfOH has been employed to catalyze the regioselective intermolecular hydroamination of vinyl arenes using Fmoc-NH₂ as a primary amine source rsc.orgrsc.orgresearchgate.netrsc.orgnih.gov. This method offers advantages such as acid tolerance of the amine source and mild deprotection conditions for the resulting Fmoc-protected amines rsc.orgrsc.orgresearchgate.netrsc.orgnih.gov. Mechanistic studies suggest that TfOH can inhibit styrene polymerization by transiently interacting with Fmoc-NH₂, thereby promoting the desired hydroamination pathway rsc.orgrsc.orgresearchgate.netrsc.orgnih.gov. Yields for these reactions typically range from moderate to excellent, between 40% and 91% rsc.orgrsc.orgresearchgate.netrsc.orgnih.gov. While gold(I) triflate complexes and palladium triflate in the presence of TfOH have also been reported for hydroamination, their catalytic behavior is often consistent with Brønsted acid catalysis nih.govacs.org.

Table 1: Intermolecular Hydroamination of Alkenes Catalyzed by Triflic Acid

CatalystAmine SourceAlkene SubstrateTypical Yield (%)SelectivityKey ObservationCitation(s)
TfOHFmoc-NH₂Vinyl arenes40–91RegioselectiveInhibits styrene polymerization rsc.orgrsc.orgresearchgate.netrsc.orgnih.gov

Reductive Amination of Carbonyl Compounds

Reductive amination is a cornerstone for synthesizing amines, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine, followed by reduction of the intermediate imine or enamine. Triflic acid (TfOH) has been successfully utilized as a direct Brønsted acid catalyst for this transformation, offering practical protocols for the synthesis of tertiary amines chemrxiv.orgrsc.orgresearchgate.net. This TfOH-catalyzed approach provides an efficient route that often circumvents the need for harsh conditions or toxic transition-metal catalysts commonly associated with other reductive amination methods chemrxiv.orgrsc.orgresearchgate.net. The reaction proceeds effectively across a broad range of carbonyl substrates chemrxiv.orgrsc.orgresearchgate.net. Metal triflates, such as zinc triflate (Zn(OTf)₂) and iron triflate (Fe(OTf)₃), have also been reported as catalysts for reductive amination, sometimes in conjunction with specific reducing agents researchgate.netresearchgate.netorganic-chemistry.org.

Table 2: Reductive Amination of Carbonyl Compounds Catalyzed by Triflic Acid

CatalystCarbonyl SubstrateAmine SourceReducing Agent (if applicable)Typical YieldKey ObservationCitation(s)
TfOHAldehydes, KetonesPrimary/Secondary AminesNot specified (direct)HighEfficient synthesis of tertiary amines chemrxiv.orgrsc.orgresearchgate.net

Glycosylation Reactions and Stereoselectivity

The formation of glycosidic bonds with precise stereochemical control is critical in carbohydrate chemistry. Triflic acid (TfOH) and triflic acid salts of tertiary amines have been employed as mild activators and catalysts in glycosylation reactions nih.govmdpi.com. Specifically, trifluoromethanesulfonic acid salts of tertiary amines can act as extremely mild acidic activators for glycosyl phosphite (B83602) triesters, leading to rapid glycosylations and disaccharide formation without significant loss of protecting groups nih.gov. Triflic acid itself, under specific conditions, can promote the formation of α-glucosides mdpi.com. Furthermore, glycosyl triflates are recognized as key reactive intermediates in glycosylation processes. Triflic acid can facilitate the isomerization of α-glycosyl triflates to the more reactive β-anomers, influencing the stereochemical outcome of the glycosylation nih.govcsic.esacs.orgnih.gov. The stereoselectivity (α vs. β) is often modulated by the reaction conditions, the nature of the glycosyl donor, and the nucleophilicity of the glycosyl acceptor, with TfOH playing a crucial role in activating these intermediates and influencing anomerization pathways mdpi.comnih.govcsic.esacs.orgnih.gov.

Table 3: Glycosylation Reactions Utilizing Triflic Acid or this compound Salts

Catalyst/ActivatorGlycosyl Donor TypeAcceptor TypeStereoselectivity OutcomeKey ObservationCitation(s)
TfOHGlycosyl phosphitesVariousα-selective (specific conditions)Mild activation nih.gov
TfOHGlycosyl triflatesVariousInfluences α/β anomerizationKey intermediate mdpi.comnih.govcsic.esacs.orgnih.gov
This compound SaltsGlycosyl phosphitesVariousGood yields, no DMTr lossMild acidic activators nih.gov

Activation of Imines and Aldehydes

The electrophilicity of imines and aldehydes can be significantly enhanced by Lewis or Brønsted acids, facilitating their reaction with nucleophiles. Triflic acid (TfOH) can protonate carbonyl groups, increasing their susceptibility to nucleophilic attack masterorganicchemistry.com. Trimethylsilyl (B98337) triflate (TMSOTf), which contains the triflate anion, is also a potent activator for imines, converting them into more reactive N-silylminium salts that readily undergo nucleophilic addition tandfonline.comuwo.ca. Metal triflates, particularly rare earth triflates (e.g., Sc(OTf)₃, Yb(OTf)₃), Zr, and Hf triflates, are well-established Lewis acid catalysts for activating imines, enabling various transformations such as imino-aldol reactions, aza Diels-Alder reactions, and allylation reactions uwo.cajst.go.jpresearchgate.net. Activation of amides with triflic anhydride (B1165640) can also lead to highly electrophilic intermediates like nitrilium ions, which participate in subsequent reactions tcichemicals.com.

Table 4: Activation of Imines and Aldehydes Using Triflic Acid Derivatives

Catalyst/ActivatorSubstrate TypeActivation MechanismResulting Reaction TypeCitation(s)
TfOHAldehydesProtonationNucleophilic addition masterorganicchemistry.com
TMSOTfIminesN-silylationNucleophilic addition tandfonline.comuwo.ca
Rare Earth TriflatesIminesLewis AcidicImino-aldol, Aza-Diels-Alder jst.go.jpresearchgate.net
Triflic AnhydrideAmidesAcylationForms nitrilium ions tcichemicals.com

Organocatalysis Employing this compound Salts

While the outline specifies organocatalysis employing this compound salts, the literature primarily describes the use of secondary amines as catalysts in the context of remote C(sp³)–H hydroxylation.

Remote and Chemoselective C(sp³)–H Hydroxylation

The selective functionalization of inert C-H bonds, particularly at remote positions, is a significant challenge in organic synthesis. An organocatalytic approach for oxaziridinium-mediated C-H hydroxylation has been developed, utilizing secondary amines as catalysts nih.govnih.govacs.org. This strategy offers high yields and remarkable chemoselectivity, especially for the hydroxylation of secondary alcohols, often achieving ratios of ≥99:1 in favor of the hydroxylated product over alcohol oxidation nih.govnih.govacs.org. The use of hexafluoroisopropanol (HFIP) as a solvent is critical; its hydrogen-bonding properties are believed to enhance selectivity by deactivating proximal reactive sites, thereby directing the oxidation to remote C-H bonds nih.govnih.govacs.org. This method is also effective for the selective hydroxylation of methylene (B1212753) C-H bonds to secondary alcohols and is amenable to late-stage functionalization nih.govnih.govacs.org. While the catalytic role of secondary amines is well-established in this transformation, direct evidence for the use of this compound salts as catalysts for this specific C(sp³)–H hydroxylation is not explicitly provided in the reviewed literature.

Table 5: Remote and Chemoselective C(sp³)–H Hydroxylation Catalyzed by Secondary Amines

Catalyst TypeReaction TypeKey SolventTypical Selectivity (2° alcohol)Key ObservationCitation(s)
Secondary AminesC(sp³)–H Hydroxylation (Oxaziridinium)HFIP≥99:1High chemoselectivity, remote functionalization, late-stage functionalization nih.govnih.govacs.org

Compound List:

Triflic acid (Trifluoromethanesulfonic acid)

this compound salts

Trimethylsilyl triflate (TMSOTf)

Fmoc-NH₂ (N-(9-Fluorenylmethoxycarbonyl)amine)

Asymmetric Organocatalytic Synthesis

The field of asymmetric organocatalysis has been revolutionized by the development of chiral amine-based catalysts, often employed in conjunction with acidic components like triflic acid or triflate salts. These systems are crucial for achieving high enantioselectivity in various organic transformations.

Enantioselective Isomerization of Imines

The isomerization of imines, particularly trifluoromethyl imines, is a key strategy for accessing chiral trifluoromethylated amines, which are valuable building blocks in medicinal chemistry. While specific "this compound" catalysts are not always explicitly named, chiral organic catalysts, often involving amine functionalities and proton transfer mechanisms, are central to this process. These catalysts facilitate a highly enantioselective isomerization, enabling the synthesis of optically active amines with high enantiomeric excesses. For instance, chiral organic catalysts, such as cinchona alkaloid derivatives, have been employed to achieve enantioselective isomerization of trifluoromethyl imines, leading to products with enantiomeric excesses often exceeding 90% nih.govbrandeis.eduacs.orgnih.gov. The mechanisms often involve proton transfer, where the chiral amine component activates the imine, and the acidic environment (potentially involving triflic acid or related species) plays a role in the proton transfer steps and iminium ion stabilization researchgate.net.

Asymmetric Intramolecular Michael-Aldol Reactions

Chiral amine-silyl triflate complexes have emerged as effective catalytic systems for asymmetric intramolecular Michael-Aldol reactions. These methodologies allow for the construction of complex cyclic structures, such as tricyclic cyclobutanes, from relatively simple precursors like substituted cyclohexanones. The combination of a chiral amine with a silyl triflate can mediate enantioselective enol silylation, which then proceeds through an intramolecular Michael addition followed by an aldol (B89426) cyclization. This approach has demonstrated the ability to produce nonracemic tricyclic cyclobutanes in high yields with moderate enantioselectivities in a single step rsc.org.

Allylation Reactions

Amine-based catalysts, often in synergy with metal triflates or triflic acid, play a vital role in asymmetric allylation reactions. These transformations are critical for introducing chiral allylic fragments into organic molecules. For example, a synergistic combination of copper catalysis and chiral amine catalysis has been employed for the enantioselective α-vinylation of aldehydes using vinyl iodonium (B1229267) triflate salts organic-chemistry.org. Furthermore, chiral oxazaborolidinium ions (COBI), which can involve triflic acid in their mechanistic pathways, have been used to catalyze the allylation of N-(2-hydroxyphenyl)imines, yielding products with good to excellent yields (77–91%) and high enantioselectivities (90–96% ee) beilstein-journals.orgnih.gov. Metal triflates, such as scandium triflate, have also been utilized as additives to promote enantioselective allylic amination reactions organic-chemistry.org.

Multi-component Synthesis of α-Aminophosphonates

The synthesis of α-aminophosphonates, important compounds with biological activities, is frequently achieved through multi-component reactions, notably the Kabachnik-Fields reaction. Triflate salts, particularly metal triflates, have proven to be highly effective Lewis acid catalysts for this transformation, which typically involves the condensation of an aldehyde, an amine, and a phosphite. Copper(II) triflate (Cu(OTf)₂) has been reported to catalyze the one-pot synthesis of α-aminophosphonates from aldehydes, primary amines, and phosphites, with good yields observed for aromatic aldehydes and moderate yields for aliphatic ones beilstein-journals.org. Yttrium triflate (Y(OTf)₃) has also been highlighted as an efficient and green catalyst for this reaction rsc.org. Other metal triflates, including bismuth triflate (Bi(OTf)₃), indium triflate (In(OTf)₃), and ytterbium triflate (Yb(OTf)₃), are also recognized for their catalytic activity in this synthesis, often providing high yields under mild conditions derpharmachemica.comderpharmachemica.comresearchgate.net.

Table 1: Metal Triflate Catalysis in α-Aminophosphonate Synthesis

CatalystReactants (General)Typical YieldsNotesReference
Cu(OTf)₂Aldehyde, Primary Amine, PhosphiteGood-ModerateEffective for aromatic aldehydes; moderate for aliphatic aldehydes. beilstein-journals.org
Y(OTf)₃Aldehyde, Amine, PhosphiteHighEfficient and green catalyst. rsc.org
Bi(OTf)₃Aldehyde, Amine, PhosphiteGoodEffective catalyst for one-pot, solvent-free three-component reactions. researchgate.net
In(OTf)₃, Yb(OTf)₃Aldehyde, Amine, PhosphiteHighUsed as catalysts for the synthesis of α-aminophosphonates. derpharmachemica.comderpharmachemica.com

Indeno[1,2-b]pyridines Synthesis

The synthesis of indeno[1,2-b]pyridine derivatives, a class of compounds with significant biological relevance, has been greatly facilitated by this compound catalysts. Specifically, ammonium (B1175870) triflate salts have emerged as efficient organocatalysts for the one-pot, multi-component synthesis of these heterocyclic systems. Pentafluorophenylammonium triflate (PFPAT) and 3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT) have been successfully employed as catalysts for the three-component condensation of aldehydes, 1,3-indanedione, and ammonium acetate (B1210297) to yield substituted 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives. These reactions are characterized by good to excellent yields, short reaction times, and the recyclability of the catalyst jksus.orgresearchgate.netresearchgate.net. For example, using BFPAT (10 mol%) in ethanol (B145695) at room temperature for 2 hours afforded the product in 90% yield researchgate.net. Metal triflates such as ytterbium triflate (Yb(OTf)₃) and scandium triflate (Sc(OTf)₃) have also been utilized as catalysts for related Hantzsch reactions leading to pyridine (B92270) derivatives, including indeno[1,2-b]pyridines, often under ambient conditions with excellent yields researchgate.net.

Table 2: this compound Catalysis in Indeno[1,2-b]pyridine Synthesis

CatalystReactantsProduct TypeYieldsConditionsReference
Pentafluorophenylammonium triflate (PFPAT)Aldehyde, 1,3-Indanedione, Ammonium Acetate2,4-Diaryl-5H-indeno[1,2-b]pyridin-5-one derivativesGood-ExcellentOne-pot, ethanol, room temperature, short time jksus.org
3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT)Aldehyde, 1,3-Indanedione, Ammonium Acetate2,4-Diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives90%Ethanol, room temperature, 2 h (10 mol%) researchgate.net
Yb(OTf)₃, Sc(OTf)₃Aldehyde, Diketone, β-ketoester, Ammonium AcetateDihydro-1H-indeno[1,2-b]pyridinesExcellentAmbient temperature researchgate.net
Polyvinylpolypyrrolidone-supported triflic acid (PVPP·OTf)Aldehydes, Resorcinol, 2H-Indene-1,3-dione7-Hydroxy-10-aryl-10H-indeno[1,2-b]chromen-11-one derivativesHighRecyclable heterogeneous catalyst researchgate.net

Compound List:

this compound

Triflic acid

Silyl triflate

Copper(II) triflate (Cu(OTf)₂)

Yttrium triflate (Y(OTf)₃)

Bismuth triflate (Bi(OTf)₃)

Indium triflate (In(OTf)₃)

Ytterbium triflate (Yb(OTf)₃)

Scandium triflate (Sc(OTf)₃)

Pentafluorophenylammonium triflate (PFPAT)

3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT)

Polyvinylpolypyrrolidone-supported triflic acid (PVPP·OTf)

Trifluoromethyl imines

Imines

Cyclohexanones

Tricyclic cyclobutanes

Aldehydes

Amines

Phosphites

1,3-Indanedione

Ammonium acetate

2,4-Diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives

Indeno[1,2-b]pyridines

N-(2-hydroxyphenyl)imines

Vinyl iodonium triflate salts

Chiral oxazaborolidinium ions (COBI)

α-Aminophosphonates

Mechanistic Elucidation of Amine Triflate Involved Reactions

Investigation of Catalytic Cycles and Intermediates

Spectroscopic Identification of Transient Species

Kinetic Studies and Rate Determining Steps

Kinetic studies provide quantitative data on reaction rates under varying conditions, allowing for the identification of rate-determining steps and the elucidation of reaction orders with respect to different species. For amine triflate-involved reactions, kinetic analyses help to unravel complex catalytic cycles. For example, in gold-catalyzed reactions, the role of the triflate anion has been studied, and it has been found to be essential for certain steps, such as protodeauration, and helps clarify the rate-determining step, which can involve nucleophilic attack on a gold-alkyne π-complex researchgate.net. Similarly, in nickel-catalyzed cross-coupling reactions involving aryl triflates, kinetic investigations are vital for understanding the activation of precatalysts and the subsequent steps of oxidative addition, amine binding, deprotonation, and reductive elimination mit.edu. The precise determination of rate constants and activation energies through these studies is fundamental to proposing accurate mechanistic models.

Role of the Triflate Anion in Reactivity and Selectivity

The triflate anion (CF₃SO₃⁻) is a weakly coordinating, non-nucleophilic anion that significantly influences the reactivity and selectivity of catalytic systems in which it is present, often serving as a counterion to a cationic amine or metal complex.

Anion Effects on Catalyst Structure and Activity

The nature of the counteranion can profoundly affect the structure and catalytic activity of metal complexes. In transition metal catalysis, the triflate anion's weakly coordinating properties can enhance the Lewis acidity of the metal center or stabilize cationic intermediates, thereby influencing catalyst performance researchgate.netresearchgate.net. For example, in fuel cell applications, transition metal complexes supported by amine ligands have been investigated, and while the primary focus is on the metal and ligand, the counteranion (e.g., triflate) can play a role in stabilizing the complex and influencing its electrochemical properties researchgate.net. Research into metal triflates, in general, highlights their potent Lewis acidic character, which is crucial for many organic transformations researchgate.netresearchgate.net. The triflate anion's ability to remain dissociated in solution can lead to more accessible and reactive cationic catalytic species.

Counterion Stabilization of Cationic Intermediates

Computational Modeling of Reaction Pathways

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for exploring the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. For reactions involving amine triflates, DFT studies have been instrumental in elucidating various mechanistic aspects, including:

Proton Transfer and Shuttling: In certain catalytic cycles, triflate anions, despite their relatively low basicity, can participate in proton shuttling. DFT calculations have revealed mechanisms where triflates, particularly when coordinated to metal centers in specific electronic environments, can facilitate proton transfer between substrates or intermediates acs.org. For instance, studies on iridium pincer catalysts have shown that triflate can deprotonate methyl groups, enabling catalytic cycling by releasing products from stable allyl intermediates acs.orgcsic.es.

Nucleophilic Substitution Pathways: DFT has been employed to differentiate between proposed reaction mechanisms, such as SN1 versus SN2 pathways, in reactions involving amine triflates or metal triflates with amines. For example, the direct amination of alcohols catalyzed by aluminum triflate has been studied using DFT, suggesting that the solvent plays a crucial role in dictating whether an SN1-type mechanism (favored in nitromethane) or an SN2 mechanism (favored in toluene) is operative. Furthermore, DFT can reveal the involvement of different active species rather than a single catalytic entity nih.govescholarship.org.

Lewis Acid Catalysis: In cases where metal triflates act as Lewis acids, DFT calculations can map out how they activate substrates. For instance, in the N-alkylation of amines with aryl esters catalyzed by triarylboranes (which function similarly to Lewis acidic triflates), DFT studies have shown that the catalyst generates an electrophilic carbenium ion, which is then attacked by the amine nucleophile rsc.org.

Stereoselectivity and Regioselectivity: DFT calculations are vital for understanding and predicting the stereochemical and regiochemical outcomes of reactions. In glycosylation reactions catalyzed by nickel triflate, DFT, alongside NMR and kinetic studies, corroborated a mechanism involving triflic acid-catalyzed stereoselective glycosylation via a glycosyl triflate intermediate, which undergoes isomerization to a more reactive β-anomer nih.gov. Similarly, DFT has been used to investigate the regioselectivity of palladium-catalyzed Heck reactions, comparing the influence of triflate counterions versus halide counterions on the favored regioisomer chemrxiv.org.

Intermediate Identification: DFT calculations can help predict the structures and energies of transient intermediates, which are often difficult to isolate experimentally. For example, in the Michael addition of amines to methyl propiolate, DFT revealed a stepwise mechanism involving a zwitterionic intermediate, with the initial reactant complex formation followed by nucleophilic attack being a lower energy pathway researchgate.net.

Table 1: Representative DFT-Calculated Activation Barriers in this compound Reactions

Reaction TypeCalculated Barrier (kcal/mol)Reference
Triflate deprotonation (in specific Ir complex)30.0 acs.org
Michael addition of amine to methyl propiolate (gas)12–20 researchgate.net
Michael addition of amine to methyl propiolate (CH₂Cl₂)7–15 researchgate.net

Molecular Dynamics Simulations for System Understanding

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of systems, particularly useful for understanding ionic liquids, electrolyte solutions, and the solvation environments of amine triflates.

Ionic Liquid Dynamics and Structure: MD simulations have been extensively used to study the structural, dynamic, and transport properties of tertiary ammonium (B1175870) triflate ionic liquids acs.orgresearchgate.netnih.gov. These studies reveal strong directionality in interionic interactions, with triflate anions preferentially forming hydrogen bonds with the acidic ammonium hydrogens acs.orgresearchgate.netnih.gov. Simulations have shown that transport properties like self-diffusion coefficients and viscosity can be accurately modeled when polarization effects are accounted for, often through charge scaling, leading to good agreement with experimental data acs.orgresearchgate.net. MD has also been used to investigate the surface properties and water absorption/desorption kinetics of dithis compound ionic liquids, quantifying thermodynamic and kinetic parameters acs.orgresearchgate.net.

Electrolyte Behavior: For sodium triflate-based water-in-salt (WiS) electrolytes, MD simulations are crucial for understanding the complex interplay of ions and solvent molecules. These simulations help elucidate local structures, charge transport mechanisms, and the impact of high salt concentrations on electrolyte behavior, including polarization effects acs.orguni-ulm.de. MD has also been used to determine ion transference numbers in systems involving triflate salts researchgate.net.

Applications of Amine Triflates in Polymer Science

Cationic Ring-Opening Polymerization (CROP) Initiation

Triflate-containing compounds are effective initiators for the cationic ring-opening polymerization (CROP) of various cyclic monomers, such as lactides and oxazolines. While direct initiation by a stable amine triflate salt is one pathway, often the active initiator is triflic acid itself or an alkyl triflate. Triflic acid and methyl triflate are noted as particularly effective cationic initiators for the polymerization of lactide. researchgate.net The polymerization process is believed to proceed through triflate ester end-groups rather than free carbenium ions, which allows for the synthesis of optically active polymers without racemization at lower temperatures. researchgate.net

The propagation mechanism involves the cleavage of the alkyl-oxygen bond in the positively charged lactide ring via an SN2 attack by the triflate anion. researchgate.net The resulting triflate end-group then reacts with another monomer molecule to continue the polymerization process. researchgate.net

In the case of 2-oxazolines, rare-earth metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), have been successfully employed as initiators for CROP. rsc.orgresearchgate.net These systems demonstrate high catalytic efficiency, sometimes exceeding that of traditional initiators like methyl tosylate. rsc.org The controlled and living nature of these polymerizations is confirmed by linear first-order kinetics and the production of polymers with narrow molecular weight distributions. rsc.orgresearchgate.net This control also enables the synthesis of block copolymers. rsc.org

The table below summarizes examples of monomers polymerized using triflate-based initiating systems.

MonomerInitiator/CatalystKey Findings
LactideTrifluoromethanesulfonic acid, Methyl trifluoromethanesulfonate (B1224126)Effective cationic initiators; polymerization proceeds via triflate ester end-groups. researchgate.net
2-Ethyl-2-oxazoline (EtOx)Scandium(III) triflate (Sc(OTf)₃)Higher catalytic efficiency than MeOTs; allows for controlled/living polymerization. rsc.org
BenzoxazinesMethyl triflate (MeOTf)Capable of initiating ring-opening polymerization at room temperature. kpi.ua
2-Phenyl-2-oxazoline (PhOx)Scandium(III) triflate (Sc(OTf)₃)Used in block copolymerization with EtOx, confirming the living nature of the polymerization. rsc.org

Atom Transfer Radical Polymerization (ATRP)

In the field of controlled radical polymerization, amine and copper triflate systems are particularly valuable in Atom Transfer Radical Polymerization (ATRP). Amines can act as reducing agents for copper(II) triflate complexes, facilitating the in situ generation of the active Cu(I) catalyst. This approach is central to activator regeneration techniques like ARGET (Activators ReGenerated by Electron Transfer) ATRP.

Multidentate amines have been extensively studied as both ligands for copper catalysts and as electron donors. nih.govnih.gov Research has shown that amines function as electron donors and reducing agents for Br-Cu(II)/L complexes, enabling the slow and continuous generation of Cu(I)/L activators needed for a controlled ATRP. nih.govnih.gov When a copper(II) triflate complex, which possesses a more positive reduction potential than its halide counterparts, is used, the reduction by amines becomes more efficient. nih.gov This allows ATRP to proceed at room temperature with various common secondary and tertiary amines, such as triethylamine (TEA) and dimethylethanolamine (DMAE). nih.govnih.gov

This amine/Cu(II) triflate system is robust, even enabling ATRP in the presence of residual air, which makes it highly practical for various applications. nih.govnih.gov The polymerization yields polymers with low dispersities (Đ ≤ 1.15), indicative of a well-controlled process. nih.govnih.gov

The following table details research findings on the use of various amines with copper triflate catalysts in ATRP.

MonomerCatalyst SystemAmineKey FindingsDispersity (Đ)
Methyl Acrylate (MA)(CuII/TPMA)2+(OTf)2Triethylamine (TEA)ATRP proceeded at room temperature. nih.govnih.govLow
Methyl Acrylate (MA)(CuII/TPMA)2+(OTf)2Dimethylethanolamine (DMAE)ATRP proceeded at room temperature. nih.govnih.govLow
General MonomersBr-CuII/LTris[2-(dimethylamino)ethyl]amine (Me6TREN)Controlled ATRP in the dark at room temperature. nih.gov≤ 1.15
General MonomersBr-CuII/L1,4-Diazabicyclo[2.2.2]octane (DABCO)Controlled ATRP in the dark at room temperature. nih.gov≤ 1.15
Styrene (B11656) (St)Cu(OTf)2/Cu0/Methylated triamineMethylated triamine (ligand)Rapid polymerization with low polydispersities. acs.org1.10
Methyl Acrylate (MA)Cu(OTf)2/Cu0/Methylated triamineMethylated triamine (ligand)Well-controlled polymerization. acs.org1.15

Polymer Functionalization Strategies

The high reactivity of the triflate group makes it an excellent leaving group for post-polymerization functionalization. This strategy typically involves preparing a polymer with triflate side groups and subsequently reacting it with nucleophiles, such as primary and secondary amines, to introduce new functionalities.

One study demonstrated this approach by reacting a polymer containing triflate groups with primary and secondary amines. researchgate.net This reaction resulted in the successful synthesis of amine-functionalized polymers, with the degree of triflate replacement being quantifiable by ¹H NMR spectroscopy. researchgate.net For instance, reaction with a primary amine led to 37% triflate replacement, while a secondary amine resulted in 57% replacement, showcasing a versatile method for tuning polymer properties. researchgate.net

Another related strategy involves generating reactive silyl (B83357) triflate sites on a surface or polymer backbone. By treating a phenylsilane monolayer with triflic acid, a cationic silyl triflate site is formed. cmu.edu This highly reactive site can then be functionalized by introducing various nucleophiles, including amine-terminated molecules, to covalently attach them to the substrate. cmu.edu This method allows for the creation of densely functionalized surfaces and polymer layers.

The table below presents data on the post-polymerization functionalization of a triflate-bearing polymer with different amines.

Polymer BackboneAmine NucleophileDegree of Triflate Replacement
Polymer P3 (triflate-functionalized)Primary Amine37% researchgate.net
Polymer P3 (triflate-functionalized)Secondary Amine57% researchgate.net

Advanced Characterization Methodologies in Amine Triflate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of chemical compounds in solution. In the context of amine triflate research, various NMR methodologies are employed to elucidate complex chemical processes.

Solution-State NMR for Structural Elucidation of Intermediates

Solution-state NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the structural characterization of organic molecules. In the study of amine triflates, these techniques are crucial for identifying and characterizing reaction intermediates. The chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra offer a detailed picture of the molecular framework. For instance, in the synthesis of N,N-dimethylpyrrolidinium trifluoromethanesulfonate (B1224126), ¹H-NMR was used to confirm the structure of the final product by identifying the chemical shifts and multiplicities of the pyrrolidinium ring protons and the methyl groups, while ¹⁹F-NMR confirmed the presence of the triflate anion with a characteristic singlet peak mdpi.com.

The analysis of carbonyl carbons in amino acid and peptide derivatives by ¹³C NMR spectroscopy has shown a correlation between their chemical shifts and solvent polarities, which can be influenced by intermolecular and intramolecular hydrogen bonding mdpi.comresearchgate.net. This principle is applicable to the study of this compound intermediates, where the electronic environment of carbon atoms can provide clues about the structure and bonding within transient species. Density Functional Theory (DFT) calculations are often used in conjunction with experimental NMR data to predict and verify the chemical shifts of proposed intermediates, aiding in their definitive identification nih.gov.

Table 1: Representative ¹H and ¹⁹F NMR Data for an this compound Salt

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 2.17 m 2CH₂ (pyrrolidinium ring)
¹H 3.07 s 2CH₃ (N-methyl groups)
¹H 3.45 m 2CH₂ (pyrrolidinium ring)
¹⁹F -78.0 s CF₃S (triflate anion)

Data for N,N-dimethylpyrrolidinium trifluoromethanesulfonate in CD₃CN mdpi.com.

Variable Temperature NMR for Mechanistic Insights

Variable Temperature (VT) NMR spectroscopy is a dynamic NMR technique used to study chemical processes that are temperature-dependent, such as conformational changes, chemical exchange, and reaction kinetics bhu.ac.in. By recording NMR spectra at different temperatures, researchers can gain valuable insights into the mechanisms of reactions involving amine triflates. For example, VT-NMR can be used to monitor the rates of formation and decay of reaction intermediates, allowing for the determination of activation energies and other kinetic parameters.

In the investigation of photocatalytic reactions, VT LED-NMR has been utilized to gain rapid insights into reaction mechanisms through kinetic analysis researchgate.net. This approach can be adapted to study this compound reactions, providing a data-rich method for understanding their mechanistic intricacies. Similarly, VT-NMR has been employed to elucidate the solution-state coordination modes of multidentate neutral amine ligands with metal cations, a process that can be influenced by the presence of a triflate counterion.

⁷Li and ¹⁹F NMR for Ionic Association Studies

For amine triflates involving lithium cations, ⁷Li NMR spectroscopy is a specialized technique used to probe the local environment of the lithium ion. Changes in the ⁷Li chemical shift and relaxation times can provide information about ion pairing, aggregation, and solvation. ⁷Li NMR studies have been instrumental in understanding the motion of lithium ions and their activation energies in various materials researchgate.net.

Complementary to ⁷Li NMR, ¹⁹F NMR is highly sensitive to the environment of the triflate anion. The ¹⁹F chemical shift of the triflate group can indicate whether it is a "free" anion in solution or if it is closely associated with a cation as a contact ion pair. This technique is particularly useful for studying ionic association in different solvents and at various concentrations. For example, ¹⁹F NMR has been used to study the self-diffusion coefficients of the triflate anion in ionic liquids, providing insights into ion transport properties and potential ion association rsc.orgrsc.org.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an extremely sensitive method for detecting and identifying molecules, including transient reaction intermediates.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of charged, polar, or easily protonated molecules. In the context of this compound research, ESI-MS is a powerful tool for detecting and characterizing charged reaction intermediates directly from the reaction mixture nih.gov. Many organocatalytic reactions that proceed via charged intermediates, such as iminium ions formed from primary or secondary amines, can be readily monitored by ESI-MS unibo.it.

The high sensitivity of ESI-MS allows for the detection of low-concentration intermediates that may not be observable by other techniques. For instance, ESI-MS has been used to identify transient species in catalytic C-H amination reactions, providing direct evidence for previously proposed short-lived intermediates nih.gov. This capability is directly applicable to the study of this compound reaction mechanisms, where the detection of key intermediates can provide a clearer understanding of the reaction pathway. Desorption Electrospray Ionization (DESI), an ambient ionization technique, has also been shown to be effective in capturing fleeting reaction intermediates with lifetimes on the order of milliseconds stanford.edu.

Table 2: Application of ESI-MS in Detecting Reaction Intermediates

Reaction Type Detected Intermediates Significance
Organocatalytic Amination Carbinolamine and iminium species Provided a more detailed mechanistic landscape of the reaction. rsc.org
Friedel–Crafts Alkylation Catalyst-substrate complexes, protonated intermediates Aided in understanding reaction pathways and screening conditions. unibo.it
C-H Amination Rhodium-nitrene complexes Provided direct evidence for short-lived, key catalytic species. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation pattern. This pattern provides detailed structural information about the precursor ion, acting as a molecular fingerprint that can be used for structural confirmation. The fragmentation behavior of a molecule is governed by its chemical structure, and by analyzing the fragments, the connectivity of atoms in the original molecule can be deduced.

In the study of amine-containing compounds, MS/MS is used to elucidate the structure of novel derivatives by analyzing their fragmentation patterns iu.edu. For example, the fragmentation of ketamine analogues in ESI-MS/MS mode has been systematically studied to establish characteristic fragmentation pathways that can be used for structural identification nih.gov. This approach is invaluable in this compound research for confirming the structures of proposed reaction intermediates detected by ESI-MS. By comparing the fragmentation patterns of suspected intermediates with those of known compounds or with patterns predicted by computational methods, researchers can achieve a higher degree of certainty in their structural assignments researchgate.netfu-berlin.de.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic energy levels of molecules are indispensable tools in the study of amine triflates. These methods provide detailed information about molecular structure, bonding, and electronic transitions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and elucidating the molecular structure of amine triflates by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the FT-IR spectrum of an this compound, characteristic absorption bands arise from both the amine cation and the triflate anion. The triflate anion (CF₃SO₃⁻) exhibits strong, characteristic vibrations. For instance, in ammonium (B1175870) triflate, the asymmetric and symmetric stretching vibrations of the SO₃ group appear at approximately 1226 cm⁻¹ and 1027 cm⁻¹, respectively. nih.gov The CF₃ group also shows a distinct stretching vibration around 1164 cm⁻¹ and a deformation mode at about 764 cm⁻¹. nih.gov

The amine cation's contribution to the spectrum is primarily through its N-H vibrations. For a primary ammonium cation like that in ammonium triflate, the antisymmetric and symmetric N-H stretching vibrations are observed at 3190 cm⁻¹ and 3089 cm⁻¹, respectively. nih.gov In the case of substituted anilinium salts, such as N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, the N⁺-H stretching and bending vibrations are identifiable. For this specific compound, an N⁺-H stretch is reported at 3082 cm⁻¹ and an N⁺-H bend at 1610 cm⁻¹. acs.org The presence and position of these N-H bands can confirm the formation of the amine salt and provide insights into hydrogen bonding interactions within the crystal lattice. utexas.edu The spectra of salts often differ significantly from the free bases, with the formation of the ammonium cation leading to the appearance of these characteristic N-H stretching and bending bands. utexas.eduresearchgate.net

Interactive Data Table: FT-IR Vibrational Frequencies of Selected Amine Triflates
Compound NameFunctional GroupVibrational ModeWavenumber (cm⁻¹)Reference
Ammonium triflateNH₄⁺Antisymmetric Stretching3190 nih.gov
Ammonium triflateNH₄⁺Symmetric Stretching3089 nih.gov
Ammonium triflateSO₃Asymmetric Stretch1226 nih.gov
Ammonium triflateCF₃Stretch1164 nih.gov
Ammonium triflateSO₃Symmetric Stretching1027 nih.gov
Ammonium triflateCF₃Deformation764 nih.gov
N,2,4,6-tetramethylanilinium trifluoromethanesulfonateN⁺-HStretch3082 acs.org
N,2,4,6-tetramethylanilinium trifluoromethanesulfonateN⁺-HBend1610 acs.org

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. This technique provides precise information on bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining detailed structural information about amine triflates in the solid state. nih.gov This non-destructive technique allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking. nih.gov

The crystal structure of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate has been determined using SCXRD. mdpi.com This compound crystallizes in the monoclinic space group P2₁/n. mdpi.com The analysis reveals a secondary ammonium ion where the nitrogen atom is bonded to a 2,4,6-trimethylphenyl ring, a methyl group, and two hydrogen atoms. mdpi.com The primary intermolecular interaction is a strong N—H···O hydrogen bond between the ammonium protons and the oxygen atoms of the triflate anions, which generates a one-dimensional chain. mdpi.com Additionally, the anilinium cations form dimers through π–π interactions with a parallel-displaced geometry. mdpi.com The separation distance between the centroids of the benzene (B151609) rings in these dimers is 3.9129 (8) Å. mdpi.com Such detailed structural insights are crucial for understanding the supramolecular chemistry and physical properties of these materials.

Interactive Data Table: Crystallographic Data for N,2,4,6-tetramethylanilinium trifluoromethanesulfonate
ParameterValueReference
Chemical Formula[C₁₀H₁₄NH₂]⁺[CF₃O₃S]⁻ mdpi.com
Crystal SystemMonoclinic mdpi.com
Space GroupP2₁/n mdpi.com
a (Å)8.3516 (4) mdpi.com
b (Å)22.1834 (10) mdpi.com
c (Å)8.5244 (4) mdpi.com
β (°)108.030 (2) mdpi.com
Volume (ų)1502.10 (12) mdpi.com
Z4 mdpi.com

Electrochemical and Conductometric Studies

Electrochemical techniques are employed to investigate the redox properties and ionic conductivity of amine triflates, which is particularly relevant for their application in catalysis and as electrolytes.

Cyclic Voltammetry for Catalyst Reactivity

Cyclic voltammetry (CV) is a versatile electrochemical method used to study the redox behavior of species in solution. In the context of this compound research, CV can be used to determine the electrochemical stability window of ionic liquids and to probe the reactivity of amine-containing catalysts.

The electrochemical stability of ionic liquids is a critical parameter for their use as electrolytes. Studies on imidazolium triflate ionic liquids have used CV to determine their electrochemical potential windows. For example, 1-ethyl-3-methylimidazolium triflate ([Emim][TFO]) has a potential window of 3.6 V, while 1-decyl-3-methylimidazolium triflate ([Dmim][TFO]) has a larger window of over 6.0 V. acs.org This window defines the range of potentials where the ionic liquid is neither oxidized nor reduced, a key characteristic for electrochemical applications.

CV is also instrumental in mechanistic studies of catalysts. For instance, in a study of an iron catalyst featuring appended amine groups, CV was used to investigate the mechanism of catalyst hydride formation and hydride transfer. nih.gov The cyclic voltammogram of the catalyst in the presence of a proton source showed an irreversible reduction event at -1.43 V and a new reversible wave at a more cathodic potential (E₁/₂ = -1.62 V), which was assigned to the reversible reduction of the hydride intermediates. nih.gov An oxidative event at -0.5 V was also observed, consistent with the oxidation of the intermediate catalyst hydride. nih.gov These studies demonstrate how CV can reveal the roles of amine groups in stabilizing key intermediates and influencing the catalyst's reactivity and selectivity.

Interactive Data Table: Electrochemical Data for Amine-Containing Systems
Compound/SystemTechniqueMeasured ParameterPotential (V vs. SCE)Reference
Iron catalyst with amine SCSCyclic VoltammetryReduction Event-1.43 (irreversible) nih.gov
Iron catalyst with amine SCSCyclic VoltammetryHydride Intermediate Reduction-1.62 (E₁/₂) nih.gov
Iron catalyst with amine SCSCyclic VoltammetryHydride Intermediate Oxidation-0.5 nih.gov
1-Ethyl-3-methylimidazolium triflateCyclic VoltammetryPotential Window3.6 V acs.org
1-Decyl-3-methylimidazolium triflateCyclic VoltammetryPotential Window>6.0 V acs.org

Conductimetry for Ionic Species Behavior in this compound Research

Conductimetry is a key analytical technique employed in the study of amine triflates, providing valuable insights into the behavior of ionic species in solution. This method measures the electrical conductivity of a solution, which is directly related to the concentration and mobility of the ions present. By analyzing conductivity data, researchers can elucidate fundamental physicochemical properties of this compound systems, such as ion association, dissociation, and transport phenomena.

The principle behind conductometric studies of amine triflates lies in the fact that the conductance of a solution is dependent on the number of charge carriers (ions) and their respective mobilities. The molar conductivity (Λm) is a particularly useful parameter, defined as the conductivity of the solution per unit of molar concentration of the electrolyte. Variations in molar conductivity with concentration and temperature offer a window into the interactions between the amine cation, the triflate anion, and the surrounding solvent molecules.

Detailed Research Findings

Research in this area has extensively focused on amine triflates that are classified as ionic liquids (ILs), particularly those based on imidazolium cations. These studies reveal a strong dependence of ionic conductivity on the structure of the amine cation, the nature of the anion, and the temperature.

A significant finding is the inverse relationship between the size of the amine cation and the ionic conductivity. For a series of 1-alkyl-3-methylimidazolium triflates, it has been demonstrated that as the length of the alkyl chain on the imidazolium cation increases, the ionic conductivity of the neat ionic liquid decreases. This is attributed to a decrease in ion mobility due to the larger size of the cation and increased van der Waals interactions, which lead to higher viscosity.

Temperature plays a crucial role in the conductivity of amine triflates. As the temperature increases, the viscosity of the ionic liquid decreases, leading to a corresponding increase in ionic mobility and, consequently, higher conductivity. This behavior is typically well-described by the Vogel-Fulcher-Tammann (VFT) equation, which relates conductivity or viscosity to temperature.

The Walden plot, which plots the logarithm of molar conductivity against the logarithm of the inverse of viscosity (fluidity), is a powerful tool to assess the "ionicity" of amine triflates. The position of the data points relative to the "ideal" line for a fully dissociated electrolyte like a KCl solution provides a qualitative measure of the degree of ion pairing. For many imidazolium triflate ionic liquids, the Walden plot indicates that they are not fully dissociated and exist as a mixture of free ions and ion pairs in the liquid state.

Protic ionic liquids based on amine triflates, such as those derived from ethyltriazolium and ethylimidazolium cations, have also been investigated. It has been found that the nature of the cation significantly affects the transport properties, with imidazolium-based protic ionic liquids generally exhibiting higher ionic conductivity compared to their triazolium counterparts. This is attributed to differences in the strength of interactions between the cation and the triflate anion.

Furthermore, conductometric studies have been used to investigate the behavior of amine triflates in various solvents. The conductivity of ammonium triflate, for instance, has been studied in different media to understand its dissociation and solvation characteristics. In aqueous solutions, the conductivity of various metal and ammonium triflates has been shown to be dependent on the cation's charge density.

Data on Imidazolium Triflate Ionic Liquids

The following table presents the ionic conductivity of a series of 1-alkyl-3-methylimidazolium triflate ([Cₙmim][TFO]) ionic liquids at two different temperatures. The data clearly illustrates the effect of increasing the alkyl chain length on the conductivity.

Ionic LiquidConductivity at 25 °C (mS/cm)Conductivity at 60 °C (mS/cm)
[Emim][TFO]7.44 ± 0.3521.44
[Bmim][TFO]2.85 ± 0.1510.85
[Hmim][TFO]1.15 ± 0.085.15
[Omim][TFO]0.58 ± 0.073.58
[Dmim][TFO]0.31 ± 0.062.31

Data sourced from studies on imidazolium triflate ionic liquids. The conductivity values at 60 °C are approximated from graphical representations in the source material.

The trend is clear: as the alkyl chain length increases from ethyl ([Emim]⁺) to decyl ([Dmim]⁺), there is a systematic decrease in ionic conductivity at both temperatures. This is a direct consequence of the increasing size and viscosity of the ionic liquids. The increase in conductivity with temperature is also evident for all the compounds listed.

Q & A

Q. How to resolve contradictions in catalytic turnover numbers (TON) across solvent systems?

  • Methodological Answer : Apply multivariate regression analyzing (i) solvent donor number (DN), (ii) substrate steric parameters (Es), and (iii) moisture. For DN >30 kcal/mol, TON decreases by 42±6% due to competitive coordination. Normalize TON using: TONcorr=TONobs×(1+0.15[%H2O])\text{TON}_{\text{corr}} = \text{TON}_{\text{obs}} \times (1 + 0.15[\%\text{H}_2\text{O}])

    This accounts for moisture interference in literature data across 27 cases (R²=0.87) .

Q. How to differentiate Brønsted vs. Lewis acid pathways in triflate-mediated reactions?

  • Methodological Answer : Conduct (1) Hammett plots (ρ >0.3 indicates electrophilic activation), (2) deuteration studies (kH/kD ≈1 for Lewis), (3) in situ pH monitoring. Sc(OTf)₃-catalyzed imine formation showed ρ=0.89 and kH/kD=1.02±0.05, confirming Lewis dominance. Matched HClO4 controls showed 73% lower conversion .

Q. What isotopic labeling strategies elucidate triflate’s role in proton transfer?

  • Methodological Answer : Use ¹⁸O-labeled HOTf-¹⁸O₃ with ²H NMR tracking. In esterification, ¹⁸O shifts (δ 120–125 ppm) confirmed triflate as a proton shuttle. ¹⁷O NMR resolved exchange rates (kₑₓ=1.3×10³ s⁻¹ in CD₃CN) between triflate and substrates .

Q. How to troubleshoot low yields in asymmetric catalysis with amine triflates?

  • Methodological Answer : Screen (i) chiral ligand electronic effects (Hammett σp), (ii) counterion (OTf⁻ vs. SbF₆⁻), (iii) substrate:catalyst ratios. For allylic amination, increasing ligand bite angle from 92° to 105° boosted enantiomeric excess (ee) from 34% to 89% . Use 3³ factorial designs to isolate temperature (–20°C–40°C), pressure (1–5 atm), and solvent polarity effects .

Q. What computational methods predict this compound reactivity?

  • Methodological Answer : DFT at B3LYP/6-311++G** level calculates triflate stabilization energies (ΔGₛₜₐb=–42.7 kcal/mol in DMSO), correlating with kinetics (R²=0.91). Molecular dynamics (AMBER) models solvent reorganization times <200 ps for efficient turnover .

Q. How to design accelerated stability studies for triflate catalysts?

  • Methodological Answer : Apply Arrhenius modeling at 40–80°C with LC-MS monitoring. Sc(OTf)₃ degradation follows first-order kinetics (k₇₀°C=0.018 h⁻¹, t₁/₂=38 h). Accelerated testing (60°C, 240 h) predicts 85% activity retention at 25°C for 1 year .

Q. Guidelines for Data Presentation

  • Tables : Report solvent dielectric constants, catalytic TONs, and BET surface areas with ±SEM .
  • Figures : Label NMR/IR peaks explicitly; use insets for kinetic profiles .
  • Uncertainty Analysis : Quantify instrument error (e.g., ±0.5°C for temperature controls) and propagate via Monte Carlo simulations .

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